4-((3-Methylenepiperidin-1-yl)methyl)pyridine
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, 3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine derivatives varies according to where the substituent group is attached around the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives vary. For example, 3-Methylpyridine is a colorless liquid with a strong odor and is classified as a weak base .Scientific Research Applications
Directing Groups for sp3 C-H Bond Functionalization
1-Aminopyridinium ylides have been identified as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This research outlines the potential of unsubstituted pyridine-derived ylides in functionalizing primary C-H bonds, with methylene groups remaining unreactive without external ligands. The study provides a foundation for future research on C-H functionalization, which could lead to advancements in organic synthesis methodologies Le, Nguyen, & Daugulis, 2019.
Versatile Terpyridine Analogues
2,6-Di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have been explored as ligands in coordination chemistry, offering both advantages and disadvantages compared to terpyridines. Their applications include luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions. This research underscores the versatility of pyrazolylpyridines as terpyridine analogues in coordination chemistry, suggesting potential uses in sensing technologies and material science Halcrow, 2005.
Water Oxidation Catalysts
A study on Ru complexes for water oxidation highlights the development of dinuclear complexes with the potential for efficient oxygen evolution in aqueous solutions. This research contributes to the understanding of catalytic water oxidation, a crucial reaction for artificial photosynthesis and renewable energy technologies. The findings suggest that specific ligand designs can significantly enhance catalytic efficiency, providing a pathway for the development of more effective water oxidation catalysts Zong & Thummel, 2005.
Mechanism of Action
Target of Action
4-((3-Methylenepiperidin-1-yl)methyl)pyridine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are known to have activity against different viruses . .
Mode of Action
It is known that certain benzyl-piperidines can inhibit the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction . This suggests that 4-((3-Methylenepiperidin-1-yl)methyl)pyridine might interact with its targets in a similar manner.
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Certain benzyl-piperidines have been shown to inhibit the h1n1 influenza virus , suggesting that 4-((3-Methylenepiperidin-1-yl)methyl)pyridine might have similar antiviral effects.
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[(3-methylidenepiperidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12/h4-7H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZQHMQJEGLJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Methylenepiperidin-1-yl)methyl)pyridine |
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